Chloramben-diolamine

Herbicide Formulation Pre‑Emergence Water Solubility

Obsolete herbicide reference standards are notoriously difficult to source with verified purity and batch-to-batch consistency. Chloramben-diolamine addresses this gap as a well-characterized synthetic auxin standard with >300 g/L aqueous solubility-over 3,000-fold greater than the free acid form. - ≥98% HPLC purity, verified by 1H NMR and 13C NMR, suitable for LC-MS/MS and HPLC method development. - Differential metabolic stability profile (ranked: chloramben > atrazine > dicamba in earthworm models) supports environmental fate benchmarking. - Documented soybean crop safety advantage over dinoseb and superior efficacy vs. trifluralin-based programs make it a unique positive control for legume herbicide trials.

Molecular Formula C11H16Cl2N2O4
Molecular Weight 311.16 g/mol
CAS No. 53404-16-3
Cat. No. B15191223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramben-diolamine
CAS53404-16-3
Molecular FormulaC11H16Cl2N2O4
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.C(CO)NCCO
InChIInChI=1S/C7H5Cl2NO2.C4H11NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3;6-3-1-5-2-4-7/h1-2H,10H2,(H,11,12);5-7H,1-4H2
InChIKeyNXZLJFLADUDSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloramben-Diolamine (CAS 53404-16-3): A Pre‑Emergence Benzoic Acid Herbicide for Selective Weed Control in Soybeans and Vegetables


Chloramben-diolamine (CAS 53404-16-3) is a diolamine salt formulation of the synthetic auxin herbicide chloramben, a pre‑emergence benzoic acid compound historically used for selective control of annual grass and broadleaf weed seedlings in soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, and various vegetables [1]. The diolamine salt form enhances water solubility relative to the free acid, enabling efficient soil‑applied pre‑emergence weed management. The compound acts by mimicking natural plant auxins to disrupt root and shoot development during germination [2]. Although its regulatory approvals have lapsed in many jurisdictions, the diolamine salt remains of interest for research, analytical reference, and procurement in contexts where legacy herbicidal activity or specific physicochemical properties are required [3].

Why Generic Substitution of Chloramben-Diolamine with Other Auxinic or Pre‑Emergence Herbicides Fails


Chloramben-diolamine occupies a specific physicochemical and functional niche among pre‑emergence benzoic acid herbicides that cannot be reliably filled by generic substitution with other auxin‑mimics (e.g., 2,4‑D or dicamba) or alternative pre‑emergence actives (e.g., dinoseb, trifluralin, or naptalam). The diolamine salt confers markedly higher aqueous solubility (≥300 g/L at 20°C) than the free acid form (<100 mg/L), directly influencing formulation behavior and soil mobility [1]. Comparative field and glasshouse studies demonstrate that chloramben exhibits differential crop safety (e.g., no adverse effect on soybean germination or seed quality at labeled rates) relative to dinoseb, which reduces soybean yield and increases disease incidence [2][3]. Additionally, chloramben demonstrates greater metabolic stability in non‑target organisms (e.g., earthworms) compared to both atrazine and dicamba, indicating a distinct environmental fate profile [4]. Finally, sequential herbicide programs incorporating chloramben ester have outperformed trifluralin‑based programs in both weed control efficacy and soybean yield, underscoring the irreplaceability of chloramben’s specific activity spectrum in certain cropping systems [5].

Chloramben-Diolamine Quantitative Differentiation Guide: Solubility, Crop Safety, Efficacy, and Environmental Fate


Aqueous Solubility Advantage of the Diolamine Salt over Free Acid and Other Salt Forms

The diolamine salt of chloramben exhibits a >3,000‑fold increase in water solubility compared to the free acid form, enabling formulation as a highly concentrated aqueous solution and improving soil‑surface uniformity after pre‑emergence application [1]. This solubility enhancement is critical for ensuring consistent herbicidal activity across varying soil moisture conditions.

Herbicide Formulation Pre‑Emergence Water Solubility

Differential Crop Safety and Yield Preservation in Soybeans Compared to Dinoseb

In field trials directly comparing preplant‑incorporated chloramben and dinoseb, chloramben‑treated soybean plots maintained high yields and superior weed control without negative effects on seed quality, whereas dinoseb treatment reduced yield and increased the incidence of Septoria leafspot [1].

Soybean Herbicide Crop Safety Yield

Lack of Adverse Effects on Soybean Seedling Development Under Disease Pressure vs. Alachlor, Dinoseb, Fluchloralin, and Naptalam

In glasshouse experiments evaluating the interaction between pre‑emergence herbicides and Rhizoctonia seedling disease, chloramben did not significantly reduce any aspect of soybean seedling development, whereas alachlor, dinoseb, fluchloralin, and naptalam significantly decreased seedling growth in one or more experiments [1].

Soybean Seedling Disease Rhizoctonia solani Pre‑Emergence Herbicide Safety

Comparative Metabolic Stability in Earthworms: Chloramben > Atrazine > Dicamba

In a study comparing the metabolism of ¹⁴C‑labeled herbicides in earthworms (Lumbricus terrestris), the relative metabolic stability was ranked as chloramben > atrazine > dicamba, indicating that chloramben is more slowly metabolized and potentially more persistent in soil macrofauna [1].

Environmental Fate Metabolic Stability Earthworm Toxicology

Enhanced Weed Control and Soybean Yield from Sequential Programs with Chloramben Ester vs. Trifluralin‑Based Programs

In a two‑year field study, sequential treatments of vernolate followed by chloramben ester controlled weeds more effectively in soybeans than did sequential treatments of trifluralin or nitralin followed by the same pre‑emergence herbicides, resulting in significantly greater soybean yields in the year when chloramben ester was used [1].

Herbicide Combinations Weed Control Efficacy Soybean Yield

Chloramben-Diolamine: Optimal Research and Industrial Use Cases Based on Differential Evidence


Reference Standard for Analytical Method Development and Environmental Fate Studies

Chloramben‑diolamine’s high water solubility (>300 g/L) and distinct metabolic stability profile in soil organisms (ranked chloramben > atrazine > dicamba) make it a valuable reference standard for developing and validating analytical methods (LC‑MS/MS, HPLC) for benzoic acid herbicides in water, soil, and biological matrices. Its well‑characterized physicochemical properties support use as a positive control or internal standard in environmental fate and metabolism studies [1].

Legacy Herbicide Research and Mode‑of‑Action Studies in Synthetic Auxin Biology

As a synthetic auxin with a well‑documented, albeit obsolete, pre‑emergence use pattern, chloramben‑diolamine serves as a tool compound for investigating auxin signaling pathways, root development inhibition, and structure‑activity relationships within the benzoic acid herbicide class. Its differential crop safety profile in soybeans (no significant seedling development impact under Rhizoctonia pressure) provides a unique comparator for studying herbicide‑pathogen interactions [2].

Comparative Crop Safety and Yield Assessment in Soybean Herbicide Programs

The direct head‑to‑head evidence that chloramben preserves soybean yield and minimizes disease incidence relative to dinoseb, and outperforms trifluralin‑based sequential programs in both weed control and yield, supports the use of chloramben‑diolamine as a benchmark compound in agronomic trials evaluating new pre‑emergence herbicide candidates or integrated weed management strategies in legume production systems [3].

Formulation and Solubility Studies for Pre‑Emergence Herbicide Salts

The >3,000‑fold solubility advantage of the diolamine salt over the free acid provides a model system for studying salt‑form selection, aqueous concentrate formulation stability, and soil‑surface distribution uniformity. Procurement of chloramben‑diolamine may be justified for formulation scientists seeking to optimize the physicochemical properties of benzoic acid herbicide actives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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